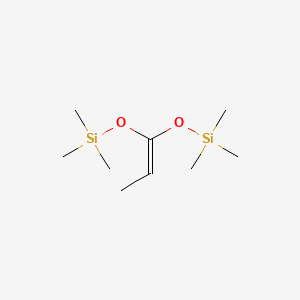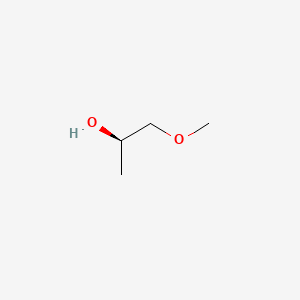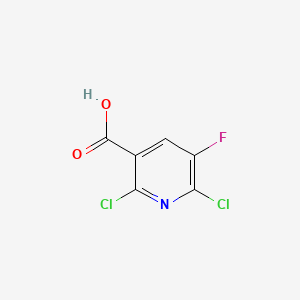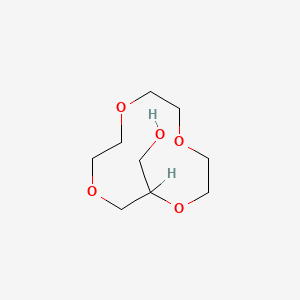
1,4,7,10-Tetraoxacyclododecane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxacyclododecane-2-methanol, also known as 2-(Hydroxymethyl)-12-crown-4, is a clear, colorless, viscous liquid . It has a molecular formula of C9H18O5 and a molecular weight of 206.24 .
Synthesis Analysis
This compound can be prepared by heating 2-allyloxymethyl-1,4,7,10-tetraoxa-cyclododecane . The reaction requires reagents such as C5H5N and SOCl2 and a solvent like benzene. The reaction time is 24 hours at a temperature of 80 °C, yielding about 90% .Molecular Structure Analysis
The molecular structure of 1,4,7,10-Tetraoxacyclododecane-2-methanol includes five hydrogen bond acceptors and one hydrogen bond donor . The compound has two freely rotating bonds . The InChI key for this compound is NJIPEIQHUNDGPY-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4,7,10-Tetraoxacyclododecane-2-methanol can be used to produce 2-chloromethyl-1,4,7,10-tetraoxa-cyclododecane by heating . This reaction requires reagents C5H5N and SOCl2 and a solvent like benzene. The reaction time is 8 hours, yielding about 80% .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,7,10-Tetraoxacyclododecane-2-methanol include a boiling point of 343.9 °C at 760 mmHg, a flash point of 161.8 °C, and a density of 1.054 g/cm³ . The compound has a polar surface area of 46.15 Ų and an index of refraction of 1.42 . The molar refractivity is 49.54 cm³, and the molar volume is 195.6 cm³ . The surface tension is 36.1 dyne/cm .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Stability Studies
1,4,7,10-Tetraoxacyclododecane-2-methanol has been used to study the coordination chemistry of alkaline earth complexes. Research conducted by Dhillon et al. (2000) involved stability studies of these complexes, revealing important stability constants and the kinetics of enantiomerization of these complexes in different conditions. The study provided detailed insights into the coordination properties and stability of complexes formed with alkaline earth metals, highlighting the compound's utility in understanding coordination chemistry and molecular dynamics (Dhillon et al., 2000).
Structural and Electronic Properties in Complexes
1,4,7,10-Tetraoxacyclododecane-2-methanol has been instrumental in assembling redox-active Ru3 triangle and Ru4 square complexes. Berben et al. (2006) leveraged this compound to study angle-dependent electronic effects in these complexes. The research showcased how this compound could be used to understand the structural and electronic properties of such complexes, contributing to the field of molecular electronics (Berben et al., 2006).
Metal Complexes Stability and Thermodynamics
Arnaud-Neu et al. (2003) utilized 1,4,7,10-Tetraoxacyclododecane-2-methanol to critically evaluate stability constants and thermodynamic functions of metal complexes with crown ethers. This comprehensive evaluation covered various solvents and metal ions, significantly enhancing the understanding of the stability and thermodynamic behaviors of these complexes (Arnaud-Neu et al., 2003).
Synthesis and Characterization of Metal Chelators
The compound is also widely used in the synthesis and characterization of metal chelators. Jagadish et al. (2011) focused on the synthesis of medically important DO3A and DOTA metal chelators. This research sheds light on the synthesis pathways and properties of these chelators, crucial for medical imaging and radiopharmaceutical applications (Jagadish et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4,7,10-tetraoxacyclododec-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIPEIQHUNDGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC(COCCO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraoxacyclododecane-2-methanol | |
CAS RN |
75507-26-5 |
Source


|
| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-tetraoxacyclododecane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




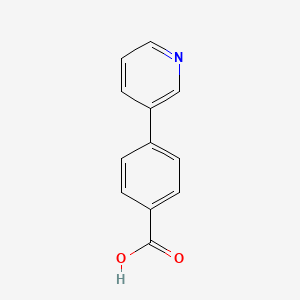

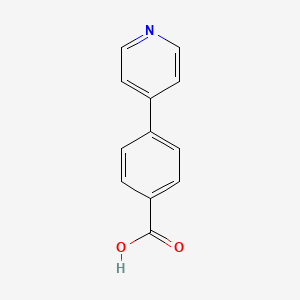

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)

